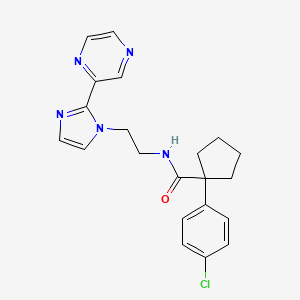

2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline” is a chemical compound with the molecular formula C13H19N . It is a variant of the compound “1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline”, which is a clear liquid that can range in color from colorless to brown .

Molecular Structure Analysis

The molecular structure of “this compound” is based on the quinoline structure, which is a type of heterocyclic aromatic organic compound. It has two fused rings, a benzene ring and a pyridine ring .Scientific Research Applications

pH-Regulated Asymmetric Transfer Hydrogenation

Research demonstrates the importance of 1,2,3,4-tetrahydroquinolines in natural products and pharmaceutical synthesis. This compound is key in the production of bioactive alkaloids and antibacterial drugs like (S)-flumequine (Wang et al., 2009).

Antibiotic Properties

A study has revealed the extraction of a tetrahydroquinoline derivative, helquinoline, from Janibacter limosus, showcasing its significant biological activity against bacteria and fungi (Asolkar et al., 2004).

Intramolecular Hydroaminomethylation

A novel approach for preparing 1,2,3,4-tetrahydroquinolines has been developed, using the intramolecular hydroaminomethylation of 2-isopropenylanilines. This method is highly chemo- and regioselective (Vieira & Alper, 2007).

Synthesis and Medicinal Applications

1,2,3,4-tetrahydroquinoline derivatives are vital intermediates in cardiovascular drug and dye synthesis. The paper by Zhang Guobao (2012) reviews various synthetic methods and their applications in medicinal chemistry (Guobao, 2012).

Significance in Medicinal Chemistry

These derivatives play a crucial role in the pharmaceutical and agrochemical industries, displaying pharmacological activities like anti-cancer, anti-diabetic, and anti-inflammatory properties (Sabale, Patel & Kaur, 2013).

Photolysis Study

A study on the photolysis of dihydroquinolines led to insights into the reactivity of intermediate cations formed in these processes (Nekipelova, Kurkovskaya & Levina, 2002).

Comparative Antioxidant Effects

An investigation into the cytotoxic, genotoxic, and antioxidant activities of THQ on human lymphocytes provided valuable information on its potential as an antioxidant (Blaszczyk & Skolimowski, 2006).

Lewis Acid Catalyzed Reactions

Studies have shown the synthesis of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives via Lewis acid-catalyzed reactions (Lu & Shi, 2007).

Presence in Human Brains

1,2,3,4-Tetrahydroquinoline derivatives have been identified in parkinsonian and normal human brains, suggesting their potential involvement in neurological conditions (Niwa et al., 1987).

Synthesis and Antiulcer Activity

Research has focused on synthesizing 1,2,3,4-tetrahydroquinoline derivatives and testing their antiulcer activity (Uchida et al., 1990).

Mechanism of Action

Target of Action

Quinoline derivatives, which this compound is a part of, have been shown to have potential antioxidant properties .

Mode of Action

It is suggested that quinoline derivatives may function as powerful antioxidants, potentially interacting with reactive oxygen species (ros) to prevent oxidative damage .

Biochemical Pathways

Given its potential antioxidant properties, it may be involved in pathways related to oxidative stress and inflammation .

Pharmacokinetics

The compound’s conformational flexibility may influence its permeability across the blood-brain barrier, which could impact its bioavailability and neuroprotective efficacy .

Result of Action

As a potential antioxidant, it may help protect cells from oxidative damage, which could be beneficial in conditions such as neurodegenerative diseases .

Properties

IUPAC Name |

2,2,4,8-tetramethyl-3,4-dihydro-1H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-9-6-5-7-11-10(2)8-13(3,4)14-12(9)11/h5-7,10,14H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPHCTXGGHZXHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C(C=CC=C12)C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Chloro-4-methylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2863732.png)

![N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;hydrobromide](/img/structure/B2863734.png)

![1-(7-Methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2863736.png)

![Ethyl 4-{[2-(3,4-dimethoxyphenyl)-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B2863738.png)

![1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2863743.png)

![Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2863745.png)